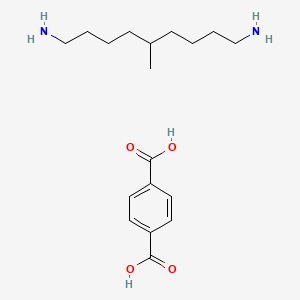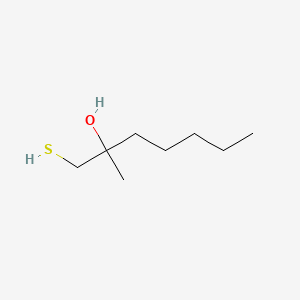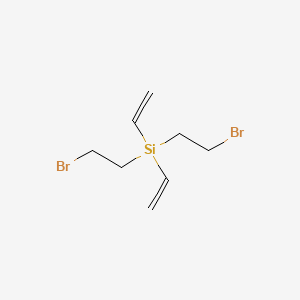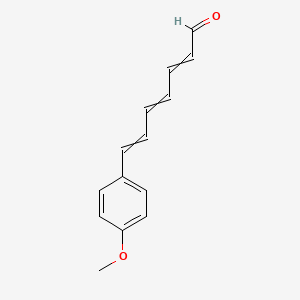![molecular formula C8H11F6NO5 B14648050 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid CAS No. 51125-65-6](/img/structure/B14648050.png)
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid is a compound that features a dioxolane ring substituted with trifluoromethyl groups and an ethanol moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol typically involves the reaction of 2,2-bis(trifluoromethyl)-1,3-dioxolane with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols[5][5].
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in drug delivery and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(trifluoromethyl)-1,3-dioxolane: A related compound with similar chemical properties but lacking the ethanol moiety.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with different substituents, leading to distinct chemical behavior.
Fluoroethylene carbonate: A compound with fluorine substituents, used in similar applications but with different reactivity.
Uniqueness
2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol is unique due to its combination of trifluoromethyl groups and an ethanol moiety, which imparts specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and lipophilicity .
Eigenschaften
CAS-Nummer |
51125-65-6 |
|---|---|
Molekularformel |
C8H11F6NO5 |
Molekulargewicht |
315.17 g/mol |
IUPAC-Name |
2-[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid |
InChI |
InChI=1S/C7H8F6O3.CH3NO2/c8-6(9,10)5(7(11,12)13)15-3-4(16-5)1-2-14;2-1(3)4/h4,14H,1-3H2;2H2,(H,3,4) |
InChI-Schlüssel |
DUMMCHCWKFDDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)(C(F)(F)F)C(F)(F)F)CCO.C(=O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


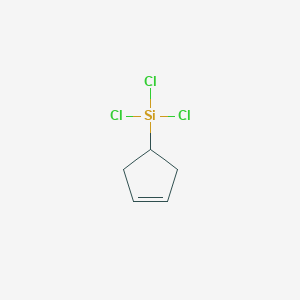
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)
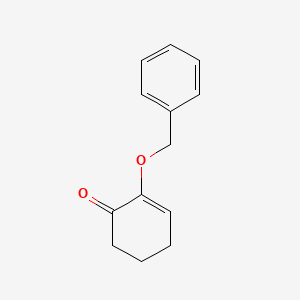
![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
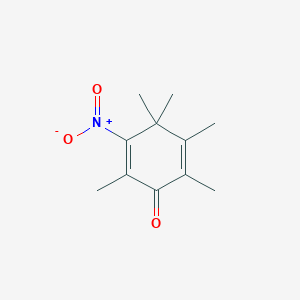
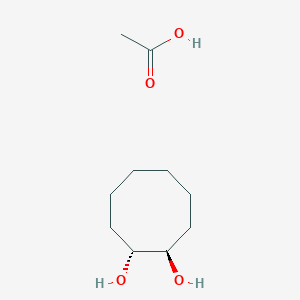
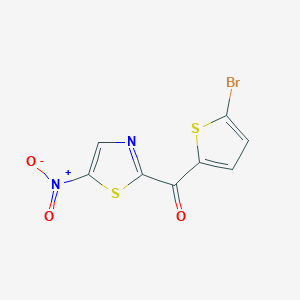
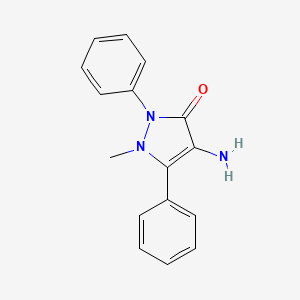
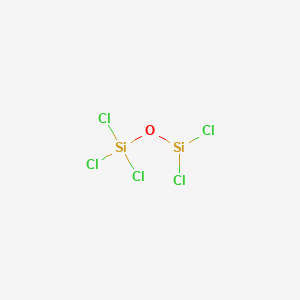
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
